molecular formula C10H13NO B084538 3-Benzyloxazolidine CAS No. 13657-16-4

3-Benzyloxazolidine

Cat. No. B084538
CAS RN: 13657-16-4
M. Wt: 163.22 g/mol
InChI Key: FQNODHUYZYLTPN-UHFFFAOYSA-N
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Description

3-Benzyloxazolidine (3-BO) is an organic compound that has been used in a variety of scientific applications, ranging from organic synthesis to drug development. 3-BO has been studied for its ability to be used as a synthetic intermediate in the synthesis of various compounds, as well as its potential as a therapeutic agent.

Scientific Research Applications

  • Hypoglycemic Agents : Benzyloxazolidine-2,4-diones with oxazole-based side chains demonstrated hypoglycemic effects, effectively lowering blood glucose levels in obese mice. Incorporating a benzofuran structure significantly enhanced their potency, highlighting their potential as diabetes medications (Dow et al., 1991).

  • Antimicrobial Agents : Benzoxazole derivatives, including those related to benzyloxazolidine, showed broad-spectrum antimicrobial activities against various pathogens including Pseudomonas aeruginosa and Staphylococcus aureus. Some compounds exhibited significant antimycobacterial activity, suggesting their use as scaffolds for designing new potent drugs (Ertan-Bolelli et al., 2016).

  • Synthesis of Tropanes : 3-(2-Aryloxazolidin-3-yl)tropanes were synthesized from aromatic aldehydes and 3-[N-(2-hydroxyethyl)amino]tropane. These compounds have potential applications in medicinal chemistry and drug design (Kostochka et al., 2003).

  • Anthelmintic Activity : Novel 3-benzyl-2-(4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines derivatives were synthesized and evaluated for their anthelmintic activity. Their structures and purity were characterized, indicating their potential as therapeutic agents (Selvam et al., 2011).

  • Herbicidal Agents : Benzoxazoles, including those related to benzyloxazolidine, were evaluated for phytotoxicity and showed potential as novel herbicidal agents. They exhibited significant inhibitory effects on various plant species, suggesting their application in agriculture (Sangi et al., 2018).

  • Anti-Inflammatory and Analgesic Activities : A study on new Mannich bases of 5-nitro-2-benzoxazolinones, which are structurally related to benzyloxazolidine, demonstrated significant in vivo anti-inflammatory and analgesic activities. They could be further evaluated for their potential therapeutic applications (Köksal et al., 2007).

  • Cancer Research : An oxazolidine derivative was investigated for its antineoplastic activity against resistant acute leukemia cells. The study suggested that it modulates important pathways, including cell cycle and immune system regulatory pathways, indicating its potential in cancer therapy (Carvalho et al., 2021).

properties

IUPAC Name

3-benzyl-1,3-oxazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNODHUYZYLTPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80312774
Record name 3-Benzyloxazolidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13657-16-4
Record name 13657-16-4
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Record name 3-Benzyloxazolidine
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Record name 13657-16-4
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Record name 3-Benzyloxazolidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of 3-Benzyloxazolidine in relation to the research paper?

A1: The paper investigates the synthesis of 3-(2-aryloxazolidin-3-yl)tropanes. this compound represents a specific example within this broader class of compounds where the "aryl" substituent is a phenylmethyl (benzyl) group. [] This suggests potential research interest in understanding how different aryl substituents, including benzyl, influence the synthesis and properties of these tropane derivatives.

Q2: Can we anticipate future research directions involving this compound based on this study?

A2: While the abstract doesn't provide specific data on this compound, its connection to the synthesized compounds suggests potential future research. Researchers might explore:

  • Synthesis optimization: Investigating if the synthetic methodologies described in the paper can be applied or adapted specifically for this compound-containing tropane derivatives. []
  • Structure-activity relationships: Studying how the benzyl group, compared to other aryl substituents, affects the biological activity, if any, of these tropane derivatives. []

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